molecular formula C16H21NO5 B11803473 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid

Cat. No.: B11803473
M. Wt: 307.34 g/mol
InChI Key: GCCBWLZKTKAVFT-UHFFFAOYSA-N
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Description

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid typically involves multiple steps. One common approach starts with the protection of the piperidine nitrogen using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the methoxyacetic acid moiety through a series of reactions, including alkylation and esterification. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-carboxyacetic acid.

    Reduction: Formation of 2-(1-(aminopiperidin-4-yl))-2-methoxyacetic acid.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzyloxycarbonyl group can serve as a protecting group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid
  • 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid

Uniqueness

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid is unique due to the presence of both a methoxyacetic acid moiety and a benzyloxycarbonyl-protected piperidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-methoxy-2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C16H21NO5/c1-21-14(15(18)19)13-7-9-17(10-8-13)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,19)

InChI Key

GCCBWLZKTKAVFT-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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